2-(2-Bromo-4-methoxyphenyl)acetonitrile
Overview
Description
2-(2-Bromo-4-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H8BrNO. It is a brominated derivative of acetonitrile, featuring a methoxy group and a bromine atom attached to a phenyl ring.
Mechanism of Action
Target of Action
Related compounds such as 4-methoxyphenylacetonitrile have shown antibiotic activity against gram-positive bacteria bacillus subtilis and staphylococcus aureus .
Mode of Action
A related compound, 2-bromophenylacetonitrile, has been reported to form a carbon-nitrogen bond via a 5-exo-trig radical cyclization onto the nitrogen of an imidate ester .
Biochemical Pathways
Related compounds have been used in the synthesis of light-responsive diblock copolymers and in the preparation of 2-Alkylidenethiazolidine-4,5-diones .
Pharmacokinetics
A related compound, 2-(2-methoxyphenyl)acetonitrile, has been predicted to have high gastrointestinal absorption and to be bbb permeant .
Result of Action
Related compounds have shown antibiotic activity against certain bacteria .
Biochemical Analysis
Biochemical Properties
2-(2-Bromo-4-methoxyphenyl)acetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s interaction with these enzymes can lead to altered metabolic pathways and affect the bioavailability of other compounds. Additionally, this compound can bind to specific proteins, influencing their structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation and apoptosis. Furthermore, this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as organ toxicity and behavioral changes. Threshold effects have also been noted, where a specific dosage range results in significant biological responses. It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that are more easily excreted. These metabolic pathways can influence the compound’s bioavailability and overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. It can also bind to specific transporters and binding proteins, influencing its localization and accumulation within different cellular compartments. These interactions can affect the compound’s efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-methoxyphenyl)acetonitrile typically involves the bromination of 4-methoxyphenylacetonitrile. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as trimethylsilyl trifluoromethanesulfonate (TMS-OTf) in acetonitrile at room temperature . The reaction proceeds as follows:
- Dissolve 4-methoxyphenylacetonitrile in acetonitrile.
- Add N-bromosuccinimide (NBS) and trimethylsilyl trifluoromethanesulfonate (TMS-OTf) to the solution.
- Stir the reaction mixture at room temperature for 24 hours.
- Isolate the product by filtration and purify it using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Major Products Formed
Substitution: Formation of 2-(2-amino-4-methoxyphenyl)acetonitrile.
Oxidation: Formation of 2-(2-bromo-4-methoxyphenyl)acetaldehyde or 2-(2-bromo-4-methoxyphenyl)acetic acid.
Reduction: Formation of 2-(2-bromo-4-methoxyphenyl)ethylamine.
Scientific Research Applications
2-(2-Bromo-4-methoxyphenyl)acetonitrile has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the synthesis of novel materials with unique properties for applications in electronics and photonics.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4’-methoxyacetophenone: Similar structure but with an acetophenone group instead of a nitrile group.
2-Bromo-2-(4-methoxyphenyl)acetonitrile: A closely related compound with a similar brominated phenylacetonitrile structure.
Uniqueness
2-(2-Bromo-4-methoxyphenyl)acetonitrile is unique due to the presence of both a bromine atom and a methoxy group on the phenyl ring, which can influence its reactivity and binding properties. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
2-(2-bromo-4-methoxyphenyl)acetonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIMMKGDPPDRTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC#N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801289116 | |
Record name | 2-Bromo-4-methoxybenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801289116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66916-98-1 | |
Record name | 2-Bromo-4-methoxybenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66916-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-methoxybenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801289116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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